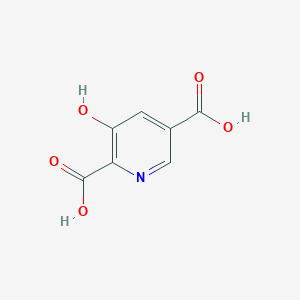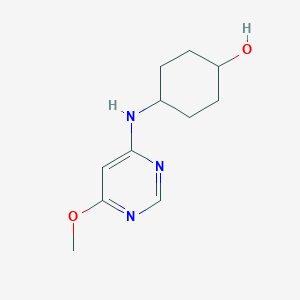![molecular formula C12H10ClN3OS2 B2678487 1-(4-chlorobenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]thiourea CAS No. 866150-22-3](/img/structure/B2678487.png)
1-(4-chlorobenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-chlorobenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]thiourea” is a chemical compound with the CAS Number: 866150-22-3. It has a molecular weight of 311.82 and its IUPAC name is N-(4-chlorobenzoyl)-N’-((2E)-3-methyl-1,3-thiazol-2(3H)-ylidene)thiourea . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C12H10ClN3OS2/c1-16-6-7-19-12(16)15-11(18)14-10(17)8-2-4-9(13)5-3-8/h2-7H,1H3,(H,14,17,18)/b15-12+ . This indicates the presence of a thiazole ring and a thiourea group in the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Researchers have developed methods for synthesizing thiourea derivatives, including compounds structurally similar to "1-(4-chlorobenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]thiourea." These methods often involve the condensation of thioureas with various aromatic or aliphatic carbonyl compounds. For instance, the synthesis and characterization of N-(3,4-dichlorophenyl)-N′-(2,3, and 4-methylbenzoyl)thiourea derivatives were reported, demonstrating the utility of spectroscopic techniques for characterizing such compounds (Yusof et al., 2010). These methods highlight the versatility of thiourea compounds in organic synthesis and their potential for generating a wide range of derivatives for further evaluation.
Biological Activities
Research into thiourea derivatives often focuses on evaluating their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Although the specific compound "this compound" was not directly mentioned in available research, similar compounds have been studied for their biological activities. For example, studies have explored the anti-inflammatory and analgesic activities of 2-arylamino 4-(4-chlorophenyl) thiazole-5-acetic acids/esters, highlighting the potential therapeutic applications of thiourea derivatives (Attimarad & Bagavant, 1999).
Catalytic and Material Applications
Thiourea derivatives have also been examined for their catalytic properties and applications in material science. For instance, copper(I) complexes containing monodentate acylthiourea ligands and triphenylphosphine have been synthesized and characterized, demonstrating their potential as catalysts for the oxidation of primary and secondary alcohols (Gunasekaran et al., 2017). This research underscores the versatility of thiourea derivatives in facilitating various chemical transformations, including those of potential industrial relevance.
Computational Studies
The exploration of thiourea derivatives extends into computational studies, where their interactions with biological targets are modeled to predict potential therapeutic applications. For example, computational studies have evaluated bis-(1-(benzoyl)-3-methyl thiourea) platinum (II) complex derivatives as anticancer candidates, offering insights into their stability, binding energies, and pharmacokinetic profiles compared to known anticancer agents like cisplatin (Ruswanto et al., 2023). These studies provide a foundation for further experimental validation and the development of novel anticancer therapies.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-N-[(E)-(3-methyl-1,3-thiazol-2-ylidene)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3OS2/c1-16-6-7-19-12(16)15-11(18)14-10(17)8-2-4-9(13)5-3-8/h2-7H,1H3,(H,14,17,18)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNWCXIHGYEYNF-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CSC1=NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C=CS/C1=N/C(=S)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B2678404.png)
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide](/img/structure/B2678405.png)

![[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2678411.png)
![3-cinnamyl-8-(2-(diethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2678413.png)
![6-Methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2678414.png)
![(Z)-2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile](/img/structure/B2678416.png)



![1-(3'-(furan-2-yl)-1'-phenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2678421.png)

![1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(benzylthio)ethanone](/img/structure/B2678425.png)
![8-chloro-3-(4-ethylphenyl)-N-(3-pyrrolidin-1-ylpropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2678426.png)